4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 229.72 g/mol. This compound is classified as a piperidine derivative, notable for its unique structure featuring two fluorine atoms and a methylphenyl group attached to the piperidine ring. Its synthesis and potential applications in medicinal chemistry make it a subject of interest in various scientific fields, particularly in the development of pharmaceuticals aimed at treating neurological disorders and other conditions.
Methods: The synthesis of 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride typically involves several key steps:
Technical Details: The reaction conditions are critical for optimizing yield and purity. Typically, reactions are conducted under controlled temperature and pressure in large-scale industrial settings to ensure consistent results.
The molecular structure of 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride can be described using various structural representations:
InChI=1S/C12H16ClF2N/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2;1H
CC1=CC(=CC=C1)C2(CCNCC2)F.Cl
This compound features a piperidine ring connected to a fluorinated aromatic system, contributing to its biological activity and interaction potential with various receptors.
4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and exploring its potential therapeutic effects.
The mechanism of action for 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride involves its interaction with specific biological targets. The presence of fluorine atoms enhances binding affinity to neurotransmitter receptors, particularly those involved in neurological pathways. This interaction can modulate receptor activity, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders.
The physical and chemical properties of 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride include:
These properties are crucial for its handling and application in research settings.
The applications of 4-Fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride span several scientific fields:
Research continues to explore its full potential, particularly in developing new therapeutic agents that leverage its unique structural characteristics.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4